Flt-3 Inhibitor III
Vue d'ensemble
Description
Flt-3 Inhibitor III, also known under CAS 852045-46-6, is a small molecule/inhibitor that controls the biological activity of Flt-3 . It is primarily used for Phosphorylation & Dephosphorylation applications .
Chemical Reactions Analysis
Gilteritinib, a FLT3 inhibitor, is primarily metabolized via cytochrome P450 (CYP) 3A4 . The coadministration of gilteritinib with itraconazole (a strong P-glycoprotein inhibitor and CYP3A4 inhibitor) or rifampicin (a strong P-glycoprotein inducer and CYP3A inducer) significantly affected the gilteritinib pharmacokinetic profile .
Physical And Chemical Properties Analysis
Flt-3 Inhibitor III is a solid substance with a molecular weight of 365.49 . It is off-white in color and has a solubility of 10 mg/mL in DMSO . It is recommended to be stored at -20°C .
Applications De Recherche Scientifique
1. Specific Scientific Field: Oncology Flt-3 Inhibitor III is primarily used in the field of oncology, specifically in the study and treatment of acute myeloid leukemia (AML) .
3. Methods of Application or Experimental Procedures The specific methods of application or experimental procedures would depend on the context of the research. Generally, Flt-3 inhibitors like Flt-3 Inhibitor III are used in combination with other treatments. For example, the success of midostaurin (another Flt-3 inhibitor) used in combination with induction chemotherapy has prompted exploration of newer, more potent and targeted inhibitors (including gilteritinib) in the first-line setting in combination with chemotherapy .
1. Combination Therapy in Acute Myeloid Leukemia (AML) Flt-3 inhibitors, including Flt-3 Inhibitor III, are often used in combination with other treatments. For instance, the success of midostaurin (another Flt-3 inhibitor) used in combination with induction chemotherapy has prompted exploration of newer, more potent and targeted inhibitors (including gilteritinib) in the first-line setting in combination with chemotherapy .
2. Monotherapy in AML The success of gilteritinib and other newer Flt-3 inhibitors as monotherapy in the salvage setting has been tempered by the development of resistance due to diverse mechanisms . To overcome this problem, novel agents such as FF-10101 have shown promising potential .
3. Combination with Hypomethylating Agents Investigational strategies that incorporate Flt-3 inhibitors in combination with hypomethylating agents have shown promise .
4. Maintenance Therapy After Allogeneic Stem Cell Transplantation Flt-3 inhibitors are also being explored as maintenance therapy after allogeneic stem cell transplantation .
5. Treatment of Other FLT3-Mutated Diseases While AML is the most common disease associated with FLT3 mutations, other diseases, such as certain types of lymphoma, may also have FLT3 mutations. Flt-3 inhibitors could potentially be used in the treatment of these diseases .
1. Combination Therapy in Acute Myeloid Leukemia (AML) Flt-3 inhibitors, including Flt-3 Inhibitor III, are often used in combination with other treatments. For instance, the success of midostaurin (another Flt-3 inhibitor) used in combination with induction chemotherapy has prompted exploration of newer, more potent and targeted inhibitors (including gilteritinib) in the first-line setting in combination with chemotherapy .
2. Monotherapy in AML The success of gilteritinib and other newer Flt-3 inhibitors as monotherapy in the salvage setting has been tempered by the development of resistance due to diverse mechanisms . To overcome this problem, novel agents such as FF-10101 have shown promising potential .
3. Combination with Hypomethylating Agents Investigational strategies that incorporate Flt-3 inhibitors in combination with hypomethylating agents have shown promise .
4. Maintenance Therapy After Allogeneic Stem Cell Transplantation Flt-3 inhibitors are also being explored as maintenance therapy after allogeneic stem cell transplantation .
5. Treatment of Other FLT3-Mutated Diseases While AML is the most common disease associated with FLT3 mutations, other diseases, such as certain types of lymphoma, may also have FLT3 mutations. Flt-3 inhibitors could potentially be used in the treatment of these diseases .
Orientations Futures
The natural history of FLT3-mutated AML is changing after the approval of midostaurin for frontline therapy and gilteritinib for relapsed or refractory patients . Recently reported, positive randomized trials of the drugs gilteritinib, quizartinib, and sorafenib predict even wider use of FLT3 inhibitors going forward .
Propriétés
IUPAC Name |
5-phenyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-2-6-17(7-3-1)20-16-22-21(26-20)23-18-8-10-19(11-9-18)25-15-14-24-12-4-5-13-24/h1-3,6-11,16H,4-5,12-15H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZTULJDGIXMJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC=C(S3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flt-3 Inhibitor III |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.